4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride
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Overview
Description
4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of organochlorine compounds and is characterized by the presence of a trichloromethyl group attached to a dithiadiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride typically involves the reaction of trichloromethyl-containing precursors with sulfur and nitrogen sources under controlled conditions. One common method involves the use of anhydrous iron(III) chloride as a catalyst, where the reaction is conducted at temperatures ranging from 125°C to 130°C using a solution of 4-(trichloromethyl)benzoic acid in anhydrous chlorobenzene .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiadiazolium ring to more reduced sulfur-nitrogen compounds.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur-nitrogen compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-nitrogen heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Mechanism of Action
The mechanism of action of 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride involves its interaction with molecular targets such as enzymes and proteins. The trichloromethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to inhibition or modification of their activity. The dithiadiazolium ring can also participate in redox reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Trichloromethane (Chloroform): A simple trichloromethyl compound used as a solvent and anesthetic.
1,1,1-Trichloroethane: An industrial solvent with similar trichloromethyl functionality.
Chloral (Trichloroacetaldehyde): Used in the synthesis of sedatives and hypnotics.
Uniqueness: 4-(Trichloromethyl)-1,2,3,5-dithiadiazol-1-ium chloride is unique due to its combination of a trichloromethyl group with a dithiadiazolium ring.
Properties
CAS No. |
62635-18-1 |
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Molecular Formula |
C2Cl4N2S2 |
Molecular Weight |
258.0 g/mol |
IUPAC Name |
4-(trichloromethyl)-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C2Cl3N2S2.ClH/c3-2(4,5)1-6-8-9-7-1;/h;1H/q+1;/p-1 |
InChI Key |
KRPKKLXRQUNGKO-UHFFFAOYSA-M |
Canonical SMILES |
C1(=NS[S+]=N1)C(Cl)(Cl)Cl.[Cl-] |
Origin of Product |
United States |
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